Wy 41747

Description

Properties

IUPAC Name |

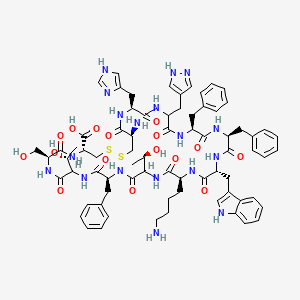

(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H92N18O16S2/c1-40(93)60-71(104)87-54(28-44-20-10-5-11-21-44)69(102)91-61(41(2)94)72(105)88-58(36-92)70(103)89-59(73(106)107)38-109-108-37-49(75)62(95)82-57(31-47-35-76-39-78-47)68(101)85-55(29-45-32-79-80-33-45)66(99)84-52(26-42-16-6-3-7-17-42)64(97)83-53(27-43-18-8-4-9-19-43)65(98)86-56(30-46-34-77-50-23-13-12-22-48(46)50)67(100)81-51(63(96)90-60)24-14-15-25-74/h3-13,16-23,32-35,39-41,49,51-61,77,92-94H,14-15,24-31,36-38,74-75H2,1-2H3,(H,76,78)(H,79,80)(H,81,100)(H,82,95)(H,83,97)(H,84,99)(H,85,101)(H,86,98)(H,87,104)(H,88,105)(H,89,103)(H,90,96)(H,91,102)(H,106,107)/t40-,41-,49+,51+,52+,53+,54+,55?,56-,57+,58+,59+,60?,61?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULQTIPKOHNPEZ-JJEOTEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CNN=C6)CC7=CNC=N7)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CNN=C6)CC7=CNC=N7)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H92N18O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1541.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68463-41-2 | |

| Record name | Wy 41747 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068463412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Molecular Intricacies of Wy 41747: A Technical Guide to its Mechanism of Action

For Immediate Release

A Deep Dive into the Pharmacodynamics of the Long-Acting Somatostatin Analogue, Wy 41747

This compound, a potent and long-acting synthetic analogue of the natural hormone somatostatin, exerts its physiological effects primarily through its interaction with somatostatin receptors (SSTRs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Agonism at Somatostatin Receptors

The fundamental mechanism of action of this compound lies in its ability to bind to and activate somatostatin receptors, which are G-protein coupled receptors expressed on the surface of various cells throughout the body. There are five distinct subtypes of somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), and the specific binding profile of this compound to these subtypes dictates its therapeutic effects and potential side effects.

Upon binding, this compound triggers a cascade of intracellular signaling events. A primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has widespread consequences, including the modulation of ion channel activity and the inhibition of hormone secretion.

Downstream Signaling and Physiological Consequences

The activation of somatostatin receptors by this compound initiates a series of downstream signaling pathways that ultimately mediate its diverse physiological effects.

Key Signaling Pathways:

-

Inhibition of Adenylyl Cyclase: As mentioned, this is a central mechanism that reduces intracellular cAMP levels.

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can lead to the stimulation of PTPs, which can counteract the effects of growth factor receptor tyrosine kinases, thereby inhibiting cell proliferation.

-

Modulation of Ion Channels: this compound can influence the activity of potassium (K+) and calcium (Ca2+) channels, leading to hyperpolarization of the cell membrane and a decrease in calcium influx, which are critical for hormone secretion.

-

MAPK Pathway Regulation: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation, can also be modulated by somatostatin analogues.

These signaling events translate into significant physiological responses, most notably the potent inhibition of the secretion of a wide range of hormones.

Hormonal Inhibition Profile:

| Hormone Inhibited | Gland/Cell Type | Therapeutic Relevance |

| Growth Hormone (GH) | Anterior Pituitary | Acromegaly |

| Glucagon | Pancreatic α-cells | Diabetes Mellitus |

| Insulin | Pancreatic β-cells | Diabetes Mellitus |

| Gastrin | G-cells (Stomach) | Gastrinomas |

| Vasoactive Intestinal Peptide (VIP) | Pancreatic Islet Cells, Gut | VIPomas |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for different somatostatin receptor subtypes.

Methodology:

-

Cell Culture: Stably transfect cell lines (e.g., CHO-K1, HEK293) to express individual human somatostatin receptor subtypes (hSSTR1-5).

-

Membrane Preparation: Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Binding Assay: Incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and increasing concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Models of Hormonal Suppression

Objective: To assess the in vivo efficacy of this compound in suppressing hormone secretion.

Methodology (Example: Glucagon Suppression in a Rat Model):

-

Animal Model: Utilize male Wistar rats.

-

Catheterization: Implant catheters in the jugular vein for blood sampling and the carotid artery for drug administration.

-

Acclimatization: Allow the animals to recover from surgery and acclimatize to the experimental conditions.

-

Drug Administration: Administer this compound or vehicle control via intravenous or subcutaneous injection.

-

Stimulation of Glucagon Secretion: Infuse an agent known to stimulate glucagon release, such as arginine.

-

Blood Sampling: Collect blood samples at predetermined time points before and after drug administration and stimulation.

-

Hormone Measurement: Measure plasma glucagon concentrations using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the glucagon response in the this compound-treated group to the control group to determine the extent and duration of suppression.

Visualizing the Mechanism of Action

Signaling Pathway of this compound

An In-depth Technical Guide to Ciclosidomine as a Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclosidomine, a mesoionic sydnonimine derivative, functions as a nitric oxide (NO) donor, a class of compounds with significant therapeutic potential in cardiovascular and other diseases. This technical guide provides a comprehensive overview of the core pharmacology of Ciclosidomine, focusing on its mechanism of action as an NO donor, its effects on vascular smooth muscle, and its antiplatelet activity. Detailed experimental protocols for the characterization of its NO-releasing properties and biological effects are provided, along with a summary of available quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular pharmacology.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and host defense. The therapeutic application of NO is realized through the use of NO donor compounds, which release NO in a controlled manner. Sydnonimines are a class of heterocyclic mesoionic compounds that act as NO donors. Ciclosidomine, chemically known as N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboxamide hydrochloride, is a member of this class.[1] This document serves as a technical resource for researchers and drug development professionals, detailing the current understanding of Ciclosidomine as an NO donor.

Mechanism of Nitric Oxide Release

Sydnonimines, including Ciclosidomine, are prodrugs that undergo metabolic activation to release nitric oxide. The process is initiated by hydrolysis of the sydnonimine ring to an open-ring A-form.[2][3] This intermediate is unstable and subsequently decomposes, a process that is promoted by oxygen and oxidation, to release NO.[4] The release of NO from sydnonimines is a key determinant of their pharmacological activity.[2][4]

Diagram of the Proposed NO Release Mechanism from a Sydnonimine Backbone:

Caption: Proposed pathway of nitric oxide release from Ciclosidomine.

Pharmacological Effects

The pharmacological effects of Ciclosidomine are primarily mediated by the released nitric oxide. These effects include vasodilation and inhibition of platelet aggregation.

Vasodilation

Nitric oxide is a potent vasodilator. It diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[5] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Increased intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, leading to vasodilation.[6]

Signaling Pathway of Ciclosidomine-Induced Vasodilation:

Caption: Signaling cascade of vasodilation induced by Ciclosidomine.

Antiplatelet Activity

Nitric oxide also plays a crucial role in hemostasis by inhibiting platelet aggregation. Similar to its action in smooth muscle, NO activates sGC in platelets, leading to an increase in cGMP levels.[7] This elevation in cGMP activates PKG, which phosphorylates various proteins that ultimately inhibit platelet activation, adhesion, and aggregation.[7][8]

Signaling Pathway of Ciclosidomine-Induced Antiplatelet Effect:

References

- 1. Ciclosidomine hydrochloride | C13H21ClN4O3 | CID 71587080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SOLUBLE GUANYLATE CYCLASE IS REQUIRED FOR SYSTEMIC VASODILATION BUT NOT POSITIVE INOTROPY INDUCED BY NITROXYL (HNO) in the MOUSE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]

An In-depth Technical Guide on Zaprinast (formerly Wy 41747) and the Cyclic GMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Zaprinast, a phosphodiesterase (PDE) inhibitor, and its intricate relationship with the cyclic guanosine monophosphate (cGMP) signaling pathway. Initially developed under the code Wy 41747, Zaprinast was a precursor to the development of highly successful PDE5 inhibitors like sildenafil.[1][2] While it did not achieve clinical success for its originally intended indications, Zaprinast remains a valuable pharmacological tool for researchers studying cGMP-mediated cellular processes. This document details its mechanism of action, quantitative biochemical data, and relevant experimental protocols, offering a valuable resource for professionals in pharmacology and drug discovery.

The Cyclic GMP Signaling Pathway

The cGMP signaling cascade is a crucial intracellular pathway that governs a wide array of physiological responses, including smooth muscle relaxation, phototransduction, and neuronal signaling.[3][4][5] The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[5]

Once synthesized, cGMP exerts its effects by binding to and activating downstream targets, primarily cGMP-dependent protein kinases (PKG).[5] Activated PKG then phosphorylates specific substrate proteins, leading to a cascade of events that culminates in a cellular response. The signal is terminated by the action of phosphodiesterases (PDEs), which are enzymes that hydrolyze cGMP to the inactive 5'-GMP.[3][4]

Zaprinast: Mechanism of Action

Zaprinast functions as a competitive inhibitor of several cGMP-specific phosphodiesterases. By blocking the activity of these enzymes, Zaprinast prevents the degradation of cGMP, leading to its accumulation within the cell. This elevation of intracellular cGMP levels potentiates the downstream effects of the signaling pathway, such as PKG activation and subsequent smooth muscle relaxation.[1][6]

While primarily known as a PDE inhibitor, research has also identified Zaprinast as an agonist for the orphan G protein-coupled receptor 35 (GPR35).[7][8] This dual activity suggests that the full pharmacological profile of Zaprinast may be more complex than initially understood.

Quantitative Data

The inhibitory potency of Zaprinast varies across different PDE isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Zaprinast against several human PDE subtypes. Additionally, the half-maximal effective concentration (EC50) for its agonistic activity on rat and human GPR35 is included.

| Target | IC50 (µM) | Reference(s) |

| PDE1 | >100 | [1] |

| PDE5 | 0.76 | [1] |

| PDE6 | 0.15 | [1] |

| PDE9 | 29.0 | [1] |

| PDE11 | 12.0 | [1] |

| PfPDE1 (P. falciparum) | 3.8 | [1] |

| Target (GPR35) | EC50 (nM) | Reference(s) |

| rat GPR35 | 16 | [7] |

| human GPR35 | 840 | [7] |

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific PDE isoform using a fluorescence polarization-based assay.

Materials:

-

Purified recombinant PDE enzyme (e.g., PDE5A1)

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Zaprinast or other test compounds

-

384-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of Zaprinast in assay buffer.

-

Add a small volume of the diluted compound or vehicle control to the wells of the microplate.

-

Add the purified PDE enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M EDTA).

-

Measure the fluorescence polarization of each well using a plate reader. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cGMP Accumulation Assay

This protocol describes a cell-based assay to measure the effect of Zaprinast on intracellular cGMP levels, often performed using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells)

-

Cell culture medium

-

Zaprinast or other test compounds

-

A nitric oxide donor (e.g., sodium nitroprusside, SNP) to stimulate sGC

-

Lysis buffer

-

Commercial cGMP ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of Zaprinast or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an sGC activator, such as SNP, for a short period (e.g., 10 minutes) to induce cGMP production.

-

Aspirate the medium and lyse the cells with the provided lysis buffer.

-

Collect the cell lysates and perform the cGMP ELISA according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Quantify the cGMP concentration in each sample by comparing to a standard curve.

-

Analyze the dose-dependent effect of Zaprinast on cGMP accumulation.

Smooth Muscle Relaxation Assay

This ex vivo protocol assesses the functional effect of Zaprinast on the contractility of isolated smooth muscle tissue.[9]

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂

-

A vasoconstrictor (e.g., phenylephrine)

-

Zaprinast or other test compounds

-

Data acquisition system

Procedure:

-

Mount the isolated tissue rings in the organ baths containing pre-warmed and gassed Krebs-Henseleit solution.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a stable contraction with a vasoconstrictor like phenylephrine.

-

Once a plateau in contraction is reached, add cumulative concentrations of Zaprinast to the bath.

-

Record the changes in isometric tension after each addition.

-

Calculate the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct a concentration-response curve and determine the EC50 for relaxation.

Conclusion

Zaprinast, though not a clinically marketed drug, has been instrumental in the study of the cGMP signaling pathway and the development of subsequent PDE inhibitors. Its well-characterized inhibitory profile against various PDEs and its more recently discovered activity at GPR35 make it a versatile tool for researchers. The experimental protocols detailed in this guide provide a foundation for investigating the effects of Zaprinast and other modulators of the cGMP pathway, facilitating further discoveries in this critical area of cell signaling and drug development.

References

- 1. Zaprinast - Wikipedia [en.wikipedia.org]

- 2. munin.uit.no [munin.uit.no]

- 3. researchgate.net [researchgate.net]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 5. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 9. brazjurol.com.br [brazjurol.com.br]

Ciclosidomine: A Technical Overview of its Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclosidomine is a mesoionic compound belonging to the class of sydnonimines, which are known for their nitric oxide (NO) donating properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and the proposed mechanism of action of Ciclosidomine. The document details its signaling pathway, involving the release of nitric oxide and subsequent activation of soluble guanylyl cyclase. Furthermore, it outlines generalized experimental protocols for its synthesis and analysis, acknowledging the limited availability of specific quantitative data and detailed experimental procedures in publicly accessible literature.

Chemical Structure and Properties

Ciclosidomine, chemically named N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboxamide, is a synthetic compound with a unique mesoionic sydnonimine ring structure. This structure is characterized by a delocalized positive charge within the heterocyclic ring and a negative charge on the exocyclic nitrogen atom.

Chemical Structure:

Caption: 2D structure of the parent compound of Ciclosidomine.

Table 1: Chemical and Physical Properties of Ciclosidomine Hydrochloride

| Property | Value | Source |

| IUPAC Name | N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboxamide;chloride | PubChem |

| Molecular Formula | C₁₃H₂₁ClN₄O₃ | PubChem |

| Molecular Weight | 316.78 g/mol | PubChem |

| CAS Number | 26209-07-4 | PubChem |

| Canonical SMILES | C1CCC(CC1)C(=O)NC2=C--INVALID-LINK--N3CCOCC3.[Cl-] | PubChem |

| Solubility | Information not readily available. Sydnonimines are generally sparingly soluble in water. | N/A |

| Stability | The stability of Ciclosidomine in solution is dependent on pH, temperature, and light exposure. It undergoes hydrolysis, which is catalyzed by both acids and bases.[1] | [1] |

Mechanism of Action and Signaling Pathway

Ciclosidomine is classified as a nitric oxide (NO) donor. Its mechanism of action is believed to be similar to other sydnonimines, such as Molsidomine. The process involves a series of chemical transformations that ultimately lead to the release of NO, a potent vasodilator.

The proposed signaling pathway is as follows:

-

Hydrolysis: Ciclosidomine is thought to undergo spontaneous, pH-dependent hydrolysis to form an open-ring intermediate. This step is crucial for the subsequent release of NO.

-

NO Release: The open-ring intermediate is unstable and, in the presence of molecular oxygen, decomposes to release nitric oxide. This decomposition is a complex process that may involve superoxide radicals in an autocatalytic cycle.

-

Activation of Soluble Guanylyl Cyclase (sGC): The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Activation of Protein Kinase G (PKG): The increased intracellular concentration of cGMP activates cGMP-dependent protein kinase (PKG).

-

Vasodilation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately causing relaxation of the vascular smooth muscle, resulting in vasodilation.

Caption: Proposed signaling pathway of Ciclosidomine leading to vasodilation.

Experimental Protocols

Generalized Synthesis of Ciclosidomine Hydrochloride

The synthesis of sydnonimines typically involves the nitrosation of an N-substituted amino acid derivative followed by cyclization. A plausible, though unverified, synthetic route for Ciclosidomine is outlined below.

Caption: A conceptual workflow for the synthesis of Ciclosidomine Hydrochloride.

Methodology:

-

Acylation: N-Aminomorpholine is reacted with cyclohexanecarbonyl chloride in the presence of a base to yield N-cyclohexanecarbonyl-N-aminomorpholine.

-

Cyanomethylation: The resulting amide is then reacted with formaldehyde and a cyanide source (e.g., potassium cyanide) to introduce a cyanomethyl group, forming N-(cyclohexanecarbonyl)-N-(cyanomethyl)aminomorpholine.

-

Nitrosation: The aminonitrile is nitrosated using a suitable nitrosating agent, such as sodium nitrite in an acidic medium, to give N-(cyclohexanecarbonyl)-N-(cyanomethyl)-N-nitrosoaminomorpholine.

-

Cyclization: The N-nitroso compound is then treated with a strong acid, such as hydrogen chloride in an inert solvent, to induce cyclization and form the sydnonimine ring, yielding Ciclosidomine hydrochloride.

Purification and Characterization: The final product would require purification, likely by recrystallization. Characterization should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Generalized High-Performance Liquid Chromatography (HPLC) Method for Analysis

A reversed-phase HPLC method would be suitable for the analysis of Ciclosidomine. The following is a proposed starting point for method development.

Table 2: Proposed HPLC Parameters for Ciclosidomine Analysis

| Parameter | Proposed Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength determined by UV-Vis spectral analysis of Ciclosidomine (typically in the range of 280-350 nm for sydnonimines). |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Method Validation: The developed method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Quantitative Data

There is a notable lack of publicly available quantitative data regarding the biological activity of Ciclosidomine, such as EC₅₀ or IC₅₀ values. Further research is required to establish a comprehensive pharmacological profile.

Conclusion

Ciclosidomine is a promising nitric oxide donor with a well-understood general mechanism of action for its class of compounds. However, a detailed understanding of its specific metabolic fate, along with robust, publicly available data on its synthesis, analysis, and quantitative biological activity, is currently limited. The information and generalized protocols provided in this guide serve as a foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of Ciclosidomine. It is imperative that any experimental work based on these generalized procedures be preceded by thorough method development and validation.

References

An In-Depth Technical Guide to the In Vitro Effects of Wy-14643 (Pirinixic Acid) on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Wy-14643 (also known as Pirinixic Acid), a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details its mechanism of action, effects on various cell lines, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action

Wy-14643 functions as a ligand for PPARα, a nuclear receptor protein that acts as a transcription factor.[1] Upon activation by ligands such as Wy-14643, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, inflammation, and cell proliferation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro effects of Wy-14643 across different cell lines.

Table 1: Cytotoxicity and Anti-proliferative Effects of Wy-14643

| Cell Line | Cell Type | Effect Assessed | Key Findings | Reference |

| 786-O | Clear Cell Renal Cell Carcinoma (ccRCC) | Cell Viability (IC50) | IC50: 219.1 ± 11.7 µM | [3] |

| A498 | Clear Cell Renal Cell Carcinoma (ccRCC) | Cell Viability (IC50) | IC50: 207.4 ± 8.3 µM | [3] |

| Neonatal Rat Cardiac Myocytes | Cardiomyocytes | Inhibition of Hypertrophy | Suppressed increases in protein synthesis, cell surface area, and sarcomeric organization. | [4] |

| 786-O | Clear Cell Renal Cell Carcinoma (ccRCC) | Cell Cycle Analysis (at 48h) | Dose-dependent cell cycle arrest in the S phase (increase from 45.4% to 59.4%). | [3] |

Table 2: Effects of Wy-14643 on Gene and Protein Expression

| Cell Line | Target Gene/Protein | Regulation | Experimental Assay | Key Findings | Reference |

| Human Keratinocytes | Thymus and Activation-Related Chemokine (TARC) | Down | Not specified | Reduced expression of TARC. | [5] |

| Human Keratinocytes | Regulated on Activation Normal T cell Expressed (RANTES) | Down | Not specified | Reduced expression of RANTES. | [5] |

| Human Keratinocytes | Human β defensin 3 | Up | mRNA analysis | Upregulated mRNA expression, but not protein levels. | [5] |

| 786-O | CDK2, Cyclin A, Cyclin B1 | Down | Western Blotting | Downregulated S-G2/M-related proteins. | [3] |

| HepG2 | CD36, CPT1A, MCAD, VLCAD | Up | Real-time PCR | Dose-dependent increase in mRNA levels of genes involved in fatty acid transport and β-oxidation. | [6] |

| Differentiated THP1 | IL-6, IL-15 | Down | Real-time PCR | Inhibited LPS-stimulated upregulation in a dose-dependent manner. | [6] |

| Primary Rat Hepatocytes | PPARα-mRNA | Up | Not specified | Attenuated hypoxia/reoxygenation-induced downregulation. | [7] |

| Primary Rat Hepatocytes | Malondialdehyde (MDA) | Down | Not specified | Significantly decreased levels, indicating reduced lipid peroxidation. | [7] |

| Primary Rat Hepatocytes | Superoxide Dismutase (SOD) | Up | Not specified | Observed high levels in pre-treated groups. | [7] |

| Primary Rat Hepatocytes | Glutathione (GSH) | Up | Not specified | Increased content in hepatocytes subjected to hypoxia/reoxygenation. | [7] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Wy-14643 on cell lines.

-

Methodology:

-

Cells (e.g., 786-O, A498) are seeded in 96-well plates at a specific density (e.g., 3 × 10³ cells/well) and allowed to adhere overnight.[8]

-

The cells are then treated with increasing concentrations of Wy-14643 for a defined period (e.g., 24, 48, or 72 hours).[8][9]

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.[8]

-

Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is calculated.[3]

-

2. Transwell Migration Assay

-

Objective: To assess the effect of Wy-14643 on cell migration.

-

Methodology:

-

Transwell inserts with a porous membrane are placed in a 24-well plate.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Cells, pre-treated with various concentrations of Wy-14643 or a control, are seeded into the upper chamber in a serum-free medium.

-

The plate is incubated for a specific duration to allow cell migration through the membrane.

-

Non-migratory cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

-

The number of migrated cells is quantified by counting under a microscope or by measuring the absorbance of the eluted stain.[3]

-

3. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of Wy-14643 on cell cycle progression.

-

Methodology:

-

Cells are seeded and treated with Wy-14643 for a specified time (e.g., 48 hours).[3]

-

After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).

-

The fixed cells are then washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.[3]

-

4. Gene Expression Analysis (Real-time PCR)

-

Objective: To quantify the changes in the expression of target genes in response to Wy-14643 treatment.

-

Methodology:

-

Cells are treated with Wy-14643 or a vehicle control.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.

-

Real-time PCR is carried out using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

The relative gene expression is calculated using the ΔΔCt method.[6]

-

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway Activated by Wy-14643

Caption: PPARα signaling pathway activated by Wy-14643.

General Experimental Workflow for In Vitro Analysis of Wy-14643

Caption: A typical experimental workflow for studying Wy-14643 in vitro.

Conclusion

Wy-14643 (Pirinixic Acid) is a valuable research tool for investigating the roles of PPARα in various cellular processes. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce cell cycle arrest, and modulate the expression of genes involved in inflammation and lipid metabolism in a variety of cell lines. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of PPARα agonists.

References

- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 2. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WY-14643 attenuates lipid deposition via activation of the PPARα/CPT1A axis by targeting Gly335 to inhibit cell proliferation and migration in ccRCC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Wy14643, an agonist for PPARα, downregulates expression of TARC and RANTES in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protective Effects of Peroxisome Proliferator-Activated Receptor-α Agonist, Wy14643, on Hypoxia/Reoxygenation Injury in Primary Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on WY 41747 (SIN-1) as a Metabolite of Molsidomine

This technical guide provides a comprehensive overview of WY 41747, also known as SIN-1 (3-morpholino-sydnonimine), the primary active metabolite of the antianginal drug molsidomine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic activation, pharmacological action, and experimental evaluation of this compound.

Molsidomine is a prodrug that exerts its therapeutic effects through its conversion to SIN-1.[1][2][3] This biotransformation primarily occurs in the liver and is essential for the drug's vasodilatory and antiplatelet activities.[1][2][4]

Metabolic Activation and Mechanism of Action

Molsidomine undergoes enzymatic hydrolysis in the liver to form its active metabolite, SIN-1.[1][4] SIN-1 is an unstable compound that, through a non-enzymatic process, releases nitric oxide (NO).[2][3] This spontaneous release of NO is a key feature of molsidomine's mechanism, distinguishing it from traditional nitrates which often require enzymatic conversion and can lead to the development of tolerance.[3]

The released NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[1][3] Elevated cGMP promotes the relaxation of vascular smooth muscle, resulting in vasodilation.[1] This vasodilation improves blood flow and oxygen supply to the myocardium, alleviating the symptoms of angina pectoris.[1] Furthermore, the released NO also possesses antiplatelet properties.[3]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for molsidomine and its active metabolite, SIN-1.

Table 1: Pharmacokinetic Parameters of Molsidomine and SIN-1

| Parameter | Molsidomine | SIN-1 | Reference |

| Time to Peak Plasma Concentration (tmax) | 1 to 2 hours | - | [5][6] |

| Bioavailability (oral) | 44% to 59% | - | [6] |

| Plasma Half-life (t1/2) | - | 1 to 2 hours | [6] |

| Protein Binding | 3% to 11% | - | [6] |

| Elimination | >90% excreted as metabolites in urine | - | [6] |

Table 2: Pharmacodynamic Parameters of SIN-1

| Parameter | Value | Condition | Reference |

| IC50 (U-46619-induced platelet aggregation) | 0.9 µmol/L | Human Platelet-Rich Plasma | [7] |

| IC50 (Arachidonic Acid-induced platelet aggregation) | 1.4 µmol/L | Human Platelet-Rich Plasma | [7] |

| IC50 (Thromboxane B2 formation) | 2.9 µmol/L | Human Platelet-Rich Plasma | [7] |

| IC50 (12-HPETE formation) | 1.7 +/- 0.4 µmol/L | Human Platelets | [8] |

Experimental Protocols

1. In Vitro Measurement of Nitric Oxide Release using the Oxyhemoglobin Technique

This method is utilized to determine the release of NO from SIN-1 in biological preparations, such as perfused hearts.

-

Preparation: Langendorff-perfused rabbit hearts are used as the experimental model.

-

Procedure:

-

SIN-1 is infused into the coronary inflow of the perfused heart.

-

The coronary effluent is continuously monitored for the presence of NO.

-

NO is detected on-line using the oxyhemoglobin technique. This technique is based on the principle that NO rapidly reacts with oxyhemoglobin to form methemoglobin, causing a measurable change in the absorbance spectrum.

-

-

Data Analysis: The change in absorbance is used to quantify the amount of NO released.[9]

2. Platelet Aggregation Assays

These assays are employed to evaluate the antiplatelet effects of SIN-1.

-

Preparation: Platelet-rich plasma (PRP) is prepared from human or rabbit blood samples.

-

Procedure:

-

PRP is treated with various concentrations of SIN-1.

-

Platelet aggregation is induced using agents such as arachidonic acid (AA) or the prostaglandin endoperoxide analogue U-46619.[7]

-

The extent of platelet aggregation is measured using an aggregometer.

-

-

Data Analysis: The concentration of SIN-1 that inhibits platelet aggregation by 50% (IC50) is determined.[7]

Visualizations

Metabolic and Signaling Pathway of Molsidomine

Caption: Metabolic activation of molsidomine to SIN-1 and subsequent NO signaling pathway.

Experimental Workflow for In Vitro NO Release Measurement

Caption: Workflow for the in vitro measurement of NO release from SIN-1.

References

- 1. What is the mechanism of Molsidomine? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. What is Molsidomine used for? [synapse.patsnap.com]

- 4. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Clinical pharmacokinetics of molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SIN-1, the main metabolite of molsidomine, inhibits prostaglandin endoperoxide analogue- and arachidonic acid-induced platelet aggregation as well as platelet thromboxane A2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of molsidomine and its metabolite SIN-1 on coronary vessel tone, platelet aggregation, and eicosanoid formation in vitro--inhibition of 12-HPETE biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Generation of NO from molsidomine (SIN-1) in vitro and its relationship to changes in coronary vessel tone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spontaneous Release of Nitric Oxide from Ciclosidomine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical mechanisms, kinetics, and downstream signaling pathways associated with the spontaneous release of nitric oxide (NO) from Ciclosidomine. It includes detailed experimental protocols for quantifying NO release and visual diagrams to elucidate key processes.

Core Mechanism of Nitric Oxide Release

Ciclosidomine, a member of the sydnonimine class of compounds, is a prodrug that undergoes a multi-step, non-enzymatic transformation to release nitric oxide. This process is crucial for its pharmacological activity, primarily vasodilation. The release mechanism is dependent on physiological pH and the presence of molecular oxygen.

The transformation begins with the hydrolysis of the parent compound, Ciclosidomine, to its active metabolite, SIN-1 (3-morpholino-sydnonimine). At a physiological pH greater than 5, SIN-1 spontaneously undergoes a pH-dependent ring-opening to form SIN-1A, an N-nitroso-aminoacetonitrile derivative.[1][2] In the presence of oxygen, this open-ring form is labile and decomposes, releasing nitric oxide (NO) and superoxide (O₂⁻), and forming the stable byproduct SIN-1C.[1][2][3]

Kinetics of Nitric Oxide Release

The rate of NO release from sydnonimines is influenced by several factors, including pH, oxygen concentration, and the specific chemical structure of the compound. The process involves the formation of superoxide, which is correlated with oxygen consumption.[3] The half-life of SIN-1, the active metabolite, is approximately 40 minutes at neutral pH in aqueous solutions.[2] The stability of the intermediate "A" form (like SIN-1A) does not directly correlate with the rate of NO release, indicating that the extent of NO formation is a complex process.[3]

| Parameter | Compound/Condition | Value | Reference |

| Half-life (t½) | SIN-1 (at neutral pH) | ~40 min | [2] |

| Half-life (t½) | CD-HEDA/NO | 0.71 h | [4] |

| Half-life (t½) | CD-MA/NO | 1.46 h | [4] |

| Half-life (t½) | CD-PA/NO | 1.73 h | [4] |

| Key Reactant | SIN-1A Decomposition | Oxygen | [1] |

| Stability of SIN-1A | Under Nitrogen | Stable | [1] |

| Stability of SIN-1A | Under Air / Pure Oxygen | Labile / Very Unstable | [1] |

Table 1: Summary of kinetic data for NO release from SIN-1 and other representative NO donors. The data for various N-diazeniumdiolate-modified cyclodextrins (CD) illustrates the tunability of release kinetics based on molecular structure.

Downstream Signaling Pathway: sGC Activation

The nitric oxide released from Ciclosidomine is a potent signaling molecule that primarily targets soluble guanylate cyclase (sGC).[5] NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme prosthetic group on the sGC enzyme.[6] This binding event triggers a conformational change in sGC, activating it several hundred-fold.[7] The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels subsequently activate downstream proteins, including cGMP-dependent protein kinases, which ultimately leads to a reduction in intracellular calcium levels and smooth muscle relaxation (vasodilation).[6]

Experimental Protocols for Quantification

Accurate quantification of NO release is critical for developing and characterizing NO donor drugs. Due to the short half-life of NO, its measurement often relies on detecting its more stable decomposition products, such as nitrite (NO₂⁻) and nitrate (NO₃⁻), or by observing its direct reactions.[8]

Oxyhemoglobin Assay

This is an indirect spectrophotometric method that relies on the NO-induced oxidation of oxyhemoglobin (oxyHb) to methemoglobin (metHb).[3]

-

Principle: NO rapidly reacts with oxyHb (Fe²⁺) to form metHb (Fe³⁺) and nitrate. The conversion is monitored by the change in absorbance.

-

Methodology:

-

Prepare a solution of oxyhemoglobin in a phosphate buffer (e.g., 50 mM, pH 7.4).

-

Initiate the experiment by adding the NO donor compound (e.g., Ciclosidomine/SIN-1) to the oxyhemoglobin solution at 37°C.

-

Continuously record the absorbance spectrum or the change in absorbance at specific wavelengths (e.g., monitoring the decrease at ~577 nm and increase at ~630 nm).

-

Calculate the rate of NO formation from the initial linear slope of the extinction vs. time gradient.[3]

-

-

Advantages: Offers high sensitivity (nanomolar levels).[9]

-

Limitations: The assay is limited by the concentration of oxyhemoglobin; once it is fully converted, further NO release cannot be monitored.[9]

Griess Assay

The Griess assay is a common colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).[8][9]

-

Principle: It is a two-step diazotization reaction. First, nitrite reacts with sulfanilamide in an acidic medium to form a diazonium salt. Second, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, purple-colored azo compound that absorbs light strongly at approximately 540 nm.[8][10]

-

Methodology:

-

Incubate the NO donor in a relevant biological buffer (e.g., PBS or RPMI-1640 medium) at 37°C for the desired time periods.

-

At each time point, collect an aliquot of the sample solution.

-

Add the Griess reagent (a mixture of sulfanilamide and NED in acid) to the sample.

-

Allow the color to develop for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.

-

Measure the absorbance of the solution at ~540 nm using a spectrophotometer.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

-

-

Advantages: Useful for measuring micromolar amounts of NO and for initial screening of long-term release profiles.[9]

-

Limitations: Can have low sensitivity in complex biological media like blood due to interferences.[9]

Electrochemical Detection

This method involves the use of an NO-selective amperometric electrode for the direct, real-time measurement of NO release.

-

Principle: An NO-selective sensor measures the current generated when NO is oxidized at the electrode surface. The resulting current is directly proportional to the concentration of NO.

-

Methodology:

-

Calibrate the NO electrode according to the manufacturer's instructions using standard NO solutions or a chemical NO donor with known kinetics.

-

Place the electrode in the sample solution (e.g., buffer at 37°C).

-

After establishing a stable baseline, inject the NO donor compound (Ciclosidomine).

-

Record the change in current over time, which corresponds to the real-time concentration of NO being released.

-

-

Advantages: Enables real-time measurements in various biological settings.[9]

-

Limitations: The signal can be transient and measurements are challenging in highly oxygenated or complex media, making long-term quantification difficult.[9]

References

- 1. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Nitric Oxide-Releasing Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

Sydnone Imine Derivatives: A Technical Guide to Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the burgeoning research applications of sydnone imine derivatives. These mesoionic compounds have garnered significant interest due to their unique reactivity, particularly in the realm of bioorthogonal chemistry. This document details their application in drug delivery, cellular imaging, and catalysis, presenting quantitative data, experimental protocols, and key mechanistic pathways to support advanced research and development.

Core Application: Bioorthogonal "Click-and-Release" Chemistry

A cornerstone of sydnone imine utility is the Strain-Promoted SydnonImine Cycloaddition (SPSIC). This reaction provides a powerful "click-and-release" mechanism for spatiotemporal control over molecular processes.[1] The reaction proceeds via a [3+2] cycloaddition between a sydnone imine and a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a transient bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction to yield a stable pyrazole and release an isocyanate-containing molecule.[1] This unique transformation is highly efficient in biological media, including cell lysate and blood plasma.[2]

The kinetics of the SPSIC reaction are highly tunable. The rate can be enhanced by up to six orders of magnitude by modifying the substituents at the 6-position of the sydnone imine core, with electron-donating groups significantly increasing the reaction speed.[1]

Table 1: Kinetic Data for SPSIC Reactions

| Sydnone Imine Derivative | Reaction Partner | Solvent | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| SI5 (N-H) | DBCO | PBS (pH 7.4) | 0.046 ± 0.002 | [3] |

| SI6 (N-Me) | DBCO | PBS (pH 7.4) | 0.41 ± 0.01 | [3] |

| Im10 (urea moiety) | BCN | PBS (pH 7.4) | 2.5 |[4] |

-

Preparation of Solutions: Prepare stock solutions of the sydnone imine derivative and the strained alkyne (e.g., DBCO) in a suitable solvent (e.g., DMSO).

-

Reaction Initiation: In a quartz cuvette, dilute the sydnone imine stock solution to a final concentration of 100 µM in a buffered aqueous solution (e.g., 0.1 M PBS, pH 7.4).

-

Data Acquisition: Monitor the reaction progress using a UV-Vis spectrophotometer by observing the change in absorbance at a characteristic wavelength of the sydnone imine.

-

Kinetic Analysis: Add one equivalent of the strained alkyne to initiate the cycloaddition. Record the absorbance change over time to determine the reaction rate constant.[3]

-

Product Confirmation: Reaction products can be confirmed by analyzing the final mixture using ¹H NMR or UPLC.[3]

Applications in Drug Development and Delivery

The precise spatiotemporal control offered by the SPSIC reaction makes sydnone imines ideal candidates for bioorthogonal prodrug strategies.[2] A drug can be masked as a stable sydnone imine derivative and released only upon reaction with a specific trigger molecule.

This strategy has been successfully employed to release various therapeutic agents.

-

Amide, Sulfonamide, and Urea-Containing Drugs: Liang et al. pioneered this approach by developing a sydnone imine capable of releasing the sulfonamide drug Celecoxib upon reaction with DBCO.[2] This concept has been extended to other drugs, including the release of Paroxetine.[3]

-

Cancer Therapy: Sydnone imine prodrugs have been used for targeted cancer therapy. In one strategy, gold nanoparticles functionalized with a tumor-targeting peptide and cyclooctynes were used to trigger the release of the drug lonidamine from a sydnone imine prodrug specifically at the tumor site for photothermal therapy.[2] Additionally, sydnone imine analogues of Nitrosulindac, a nitric oxide (NO)-donating NSAID, have shown potent activity in inhibiting proliferation and inducing apoptosis in cancer cells.[2]

Table 2: Examples of Sydnone Imine-Based Prodrugs

| Prodrug System | Released Agent | Trigger | Target Application | Reference |

|---|---|---|---|---|

| SI-Celecoxib | Celecoxib (Sulfonamide) | DBCO | Targeted drug delivery | [2] |

| SI19-21 | Paroxetine (Amine) | DBCO | Controlled release | [3] |

| AuNP-SI-Lonidamine | Lonidamine | AuNP-Cyclooctyne | Cancer photothermal therapy | [2] |

| SI-Abiraterone | Abiraterone + NO | N/A (NO Donor) | Prostate cancer treatment | [2] |

| SI-Nitrosulindac analogues | NO + NSAID | N/A (NO Donor) | Cancer therapy |[2] |

Sydnone imines are a well-established class of nitric oxide (NO) prodrugs.[5] The antianginal drug Molsidomine is a classic example. In the body, Molsidomine is enzymatically hydrolyzed by liver esterases to its active metabolite, SIN-1. At physiological pH, SIN-1 is unstable and converts to an open-ring form, SIN-1A, which then releases NO.[2][6] This NO-releasing capability is responsible for the vasodilatory effects of the drug.[6]

Applications in Cellular Imaging

The bioorthogonal and fluorogenic nature of some SPSIC reactions makes them highly suitable for cellular imaging.[7] By designing sydnone imine probes that release a fluorescent isocyanate, researchers can visualize biological processes in living cells.[8]

-

Cell Culture: Plate cells (e.g., A549) in a suitable imaging dish and culture overnight.

-

Probe Incubation: Treat the cells with a solution of the fluorogenic sydnone imine probe (e.g., 50 µM) and incubate for a set period (e.g., 2 hours).

-

Washing: Gently wash the cells with PBS to remove any excess, uninternalized probe.

-

Activation: Add a solution of the strained alkyne trigger (e.g., 20 µM DBCO) to the cells to initiate the click-and-release reaction.

-

Imaging: Monitor the increase in fluorescence over time using confocal microscopy. The intracellular fluorescence indicates the successful bioorthogonal release of the fluorophore inside the living cells.[3]

Other Research Applications

Sydnone imine derivatives are being explored as potent plant growth modulators.[9] Depending on their structure and concentration, they can act as growth stimulants, herbicides, or herbicide antidotes.[2][6][10] Their activity is often linked to their ability to act as NO donors, which is a key signaling molecule in plant stress response.[6]

Table 3: Agrochemical Effects of Sydnone Imine Derivatives

| Derivative Type | Plant | Effect | Concentration/Dose | Reference |

|---|---|---|---|---|

| C-4-unsubstituted | Corn (Zea mays L.) | Growth stimulation | N/A | [6] |

| 4-α-hydroxybenzyl | Winter Wheat | Increased seed germination | 10⁻⁹ to 10⁻⁶ mol/L | [6] |

| Ferrocenyl-containing | N/A | Antidote to Zinger WP herbicide | N/A |[2] |

Sydnone imines can serve as precursors to generate anionic N-heterocyclic carbenes (NHCs). These NHCs can be used as ligands to form stable metal complexes with palladium, gold, and mercury.[2] The resulting SI-Pd complexes have demonstrated notable catalytic activity in Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions.[2]

Synthesis of Sydnone Imine Derivatives

Several synthetic routes to sydnone imines have been developed, allowing for a wide variety of functional derivatives.

A classical method involves the nitrosylation and subsequent cyclization of α-aminonitriles.[2] A more recent and versatile method involves the activation of sydnones with triflic anhydride (Tf₂O), followed by a nucleophilic aromatic substitution (SNAr) with a primary or secondary amine.[1][8] This latter method allows for the synthesis of functionalized sydnone imines that were previously difficult to obtain.[1]

-

Activation: Dissolve the starting sydnone in a dry solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution (e.g., to 0°C).

-

Triflic Anhydride Addition: Add triflic anhydride (Tf₂O) to the solution to form the highly reactive sydnone-triflate intermediate.

-

Nucleophilic Substitution: Add the desired amine nucleophile and a base (e.g., triethylamine, TEA) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the crude product using column chromatography to isolate the desired sydnone imine.[1]

Conclusion

Sydnone imine derivatives represent a versatile and powerful class of mesoionic compounds with rapidly expanding applications. Their unique "click-and-release" reactivity has positioned them as invaluable tools in drug delivery, diagnostics, and fundamental chemical biology. The tunability of their reaction kinetics and the diversity of synthetic routes available promise continued innovation. Future research is expected to further exploit these properties to develop next-generation targeted therapeutics, advanced imaging agents, and novel agrochemicals, solidifying the role of sydnone imines as a privileged scaffold in modern chemistry and life sciences.

References

- 1. Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00490F [pubs.rsc.org]

- 2. Sydnonimines: synthesis, properties and applications in chemical biology - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00535C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heterocyclic NO prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Novel Experimental Compounds in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "WY 41747" could not be identified in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive template for the characterization of a novel experimental compound, herein referred to as "Compound-X". Researchers can adapt this framework to their specific compound of interest.

Application Note: Characterization of Compound-X in Cancer Cell Lines

Introduction

Compound-X is a novel synthetic small molecule with potential therapeutic applications. These application notes provide an overview of the in vitro effects of Compound-X on cell viability and its impact on a hypothetical "Pro-Survival Signaling Pathway" in human cancer cell lines.

Data Presentation

The anti-proliferative activity of Compound-X was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Table 1: IC50 Values of Compound-X in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.3 |

| A549 | Lung Carcinoma | 2.5 ± 0.5 |

| HeLa | Cervical Adenocarcinoma | 5.1 ± 0.8 |

| PC-3 | Prostate Adenocarcinoma | 0.8 ± 0.2 |

Table 2: Effect of Compound-X on Cell Viability in PC-3 Cells

| Concentration (µM) | Percent Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.1 | 85.3 ± 4.1 |

| 0.5 | 62.1 ± 3.5 |

| 1.0 | 48.7 ± 2.9 |

| 5.0 | 15.4 ± 1.8 |

| 10.0 | 5.2 ± 1.1 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with an experimental compound using a colorimetric MTT assay.

Materials:

-

Human cancer cell lines (e.g., PC-3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Compound-X stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Compound-X in complete growth medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Compound-X (and a vehicle control, e.g., 0.1% DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol describes the detection of changes in protein expression and phosphorylation in a target signaling pathway after treatment with an experimental compound.

Materials:

-

6-well cell culture plates

-

Compound-X

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Kinase, anti-total-Kinase, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with Compound-X at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse them with 200 µL of ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like Actin.

-

Mandatory Visualizations

Diagram 1: Hypothetical Signaling Pathway of Compound-X

Caption: Hypothetical signaling pathway inhibited by Compound-X.

Diagram 2: Experimental Workflow for Compound Characterization

Caption: General workflow for in vitro compound characterization.

Application Notes and Protocols for the Preparation of Ciclosidomine Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of stock solutions of Ciclosidomine, a sydnone imine derivative and nitric oxide (NO) donor. Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results.

Physicochemical Properties and Stability

A comprehensive understanding of the physicochemical properties of Ciclosidomine is essential for the preparation of stable and reliable stock solutions. Key data for Ciclosidomine hydrochloride are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-cyclohexanecarbonyl-3-(4-morpholino)-sydnone imine hydrochloride | [1] |

| Molecular Formula | C₁₃H₂₁ClN₄O₃ | [2] |

| Molecular Weight | 316.78 g/mol | [2] |

| Appearance | Solid (form may vary) | |

| pH of Maximum Stability | ~ pH 6 | [1][3] |

| Primary Degradation Pathway | Hydrolysis and Photodegradation | [1][3] |

| Light Sensitivity | Highly sensitive; degradation is rapid in the presence of light. | [1][3] |

| Projected Stability in Solution | At pH 6 and 20°C, a 10% loss is projected to occur in 9 months. At 30°C, this is reduced to 2.6 months. | [1][3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ciclosidomine Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Ciclosidomine hydrochloride. Due to the lack of specific solubility data in common organic solvents, a preliminary solubility test is recommended. Dimethyl sulfoxide (DMSO) is often a suitable solvent for compounds of this nature.

Materials:

-

Ciclosidomine hydrochloride (MW: 316.78 g/mol )

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle Ciclosidomine powder in a chemical fume hood.

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of Ciclosidomine hydrochloride using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 316.78 g/mol = 3.1678 mg

-

Weighing: Accurately weigh 3.17 mg of Ciclosidomine hydrochloride using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the Ciclosidomine hydrochloride.

-

Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Crucially, protect the solution from light at all times by using amber vials or by wrapping the tubes in aluminum foil.

Protocol 2: Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.

Materials:

-

10 mM Ciclosidomine stock solution in DMSO

-

Sterile cell culture medium or experimental buffer

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.

-

Serial Dilution: Perform serial dilutions of the stock solution in your experimental medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

-

Example Dilution for a 10 µM Working Solution:

-

To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

-

Add 1 µL of the 10 mM stock solution to 999 µL of your experimental medium.

-

The final DMSO concentration in this example would be 0.1%.

-

-

Use: Use the freshly prepared working solutions immediately. Do not store diluted working solutions for extended periods.

Mandatory Visualizations

Signaling Pathway of Ciclosidomine

Ciclosidomine is a nitric oxide (NO) donor. The released NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which then phosphorylates downstream targets, leading to various physiological effects such as vasodilation.

Caption: Signaling pathway of Ciclosidomine via nitric oxide.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing a stock solution of a compound with unknown solubility.

Caption: Workflow for preparing a stock solution.

References

Application Notes and Protocols for In Vivo Studies with Rolipram, a Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo application of Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. Due to the unavailability of in vivo study data for a compound named "Wy 41747," this document focuses on Rolipram, a well-characterized and frequently studied PDE4 inhibitor, as a representative compound for this class of molecules. Rolipram's primary mechanism of action is the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways, leading to anti-inflammatory, neuroprotective, and other therapeutic effects. This document outlines recommended concentrations, detailed experimental protocols for various in vivo models, and summarizes key quantitative data.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Rolipram exerts its biological effects by selectively inhibiting the PDE4 enzyme family, which is predominantly expressed in inflammatory and neuronal cells. The inhibition of PDE4 leads to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB). The activation of the cAMP/PKA/CREB pathway leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and the enhancement of anti-inflammatory mediators.[1][2]

Caption: Rolipram inhibits PDE4, increasing cAMP levels and activating PKA.

Recommended In Vivo Concentrations and Administration Routes

The optimal in vivo concentration of Rolipram varies depending on the animal model, the targeted disease, and the administration route. The following tables summarize effective dosages from various studies.

Table 1: Rolipram Dosage and Administration in Rodent Models

| Animal Model | Condition | Dosage Range | Administration Route | Reference(s) |

| Rat | Spinal Cord Injury | 0.1 - 5.0 mg/kg | Subcutaneous (s.c.), Intravenous (i.v.), Oral | [3][4] |

| Rat | Spinal Cord Injury | 0.4 µmol/kg/hr | Subcutaneous (s.c.) via osmotic minipump | [5] |

| Rat | Chemotherapy-Induced Neuropathic Pain | 0.03 mg (local), 3 mg/kg (systemic) | Local to DRG, Intraperitoneal (i.p.) | [1] |

| Mouse | Dermatitis | 10 mg/kg/day | Oral | [6] |

| Mouse | Chronic Mild Stress | 0.1 mg/kg/day | Oral | [7] |

| Mouse | Breast Cancer | 1 - 5 mg/kg | Intraperitoneal (i.p.) | [8] |

Table 2: Quantitative Effects of Rolipram in In Vivo Studies

| Animal Model | Condition | Dosage | Key Quantitative Finding(s) | Reference(s) |

| Rat | Spinal Cord Injury | 1.0 mg/kg (s.c.) | 67% increase in neuronal survival; 66% increase in oligodendrocyte preservation. | [3][4] |

| Rat | Spinal Cord Injury | 1.0 mg/kg (s.c.) | 131% increase in preserved central myelinated axons. | [3] |

| Mouse | Breast Cancer | 1 mg/kg and 5 mg/kg (i.p.) | Two-fold and six-fold reduction in GLI1 expression in tumors, respectively. | [8] |

| Mouse | Dermatitis | 10 mg/kg/day (oral) | Significant inhibition of ear thickness and reduction in IL-4 production. | [6] |

| Mouse | Chronic Mild Stress | 0.1 mg/kg/day (oral) | Significant reduction in immobility time in the forced swimming test. | [7] |

Experimental Protocols

The following are detailed protocols for key in vivo experiments cited in the literature.

Protocol 1: Neuroprotection in a Rat Model of Spinal Cord Injury